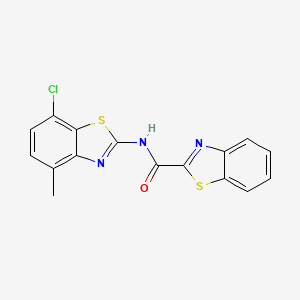

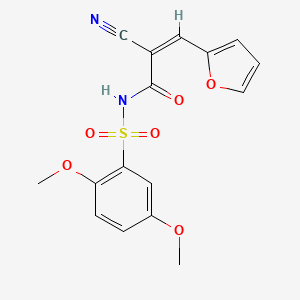

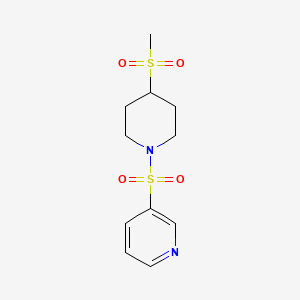

![molecular formula C23H23N5O3S B2410542 乙基 2-({[(1-异丙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫基]乙酰}氨基)苯甲酸酯 CAS No. 1358451-05-4](/img/structure/B2410542.png)

乙基 2-({[(1-异丙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫基]乙酰}氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis

The formation of Schiff’s bases was carried out by the reaction of the amine and aromatic aldehydes in EtOH, containing a catalytic amount of acetic acid .Physical And Chemical Properties Analysis

The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .科学研究应用

抗抑郁和腺苷受体拮抗剂特性:研究表明,某些 4-氨基[1,2,4]三唑并[4,3-a]喹喔啉表现出作为快速作用抗抑郁剂的潜力。这些化合物还对腺苷 A1 和 A2 受体表现出很强的亲和力,表明它们在神经精神治疗中的用途 (Sarges 等人,1990).

抗菌活性:研究还合成了新的衍生物,如吡唑啉和吡唑,结合三唑并喹喔啉结构,并评估了它们的抗菌和抗真菌活性。这些衍生物对包括大肠杆菌和白色念珠菌在内的各种微生物显示出有希望的前景 (Hassan,2013).

新型化合物的合成:研究人员一直在探索三唑并喹喔啉的各种衍生物的合成,从而创造出在新化学和药理学领域具有潜在应用的新型化合物。这包括合成诸如乙基[1,2,4]三唑并[4,3-a]喹喔啉-1-基硫代)乙酰胺基]烷酸酯及其类似物的化合物,它们可能具有进一步的科学应用 (Fathalla,2015).

潜在的抗感染特性:一些三唑并喹喔啉的衍生物已被合成为现有抗感染剂的类似物,重点是它们在治疗尿路感染中的潜在应用 (Sanna 等人,1990).

合成和生物活性评估:目前正在进行微波促进的三唑衍生物(包括与三唑并喹喔啉相关的三唑衍生物)的合成研究,并评估它们的抗菌、抗脂肪酶和抗脲酶活性。这表明它们在开发新药剂方面具有潜在应用 (Özil 等人,2015).

作用机制

Target of Action

The primary targets of this compound are likely to be DNA and proteins involved in cell survival and apoptosis . The compound’s quinoxaline and triazole moieties have been associated with broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Mode of Action

The compound interacts with its targets through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA and leading to changes in the cell. The compound also interacts with proteins involved in cell survival and apoptosis, such as Bcl-2 and BAX , leading to changes in their activity .

Biochemical Pathways

The compound affects the pathways involved in cell survival and apoptosis . By upregulating pro-apoptotic proteins like BAX and downregulating pro-oncogenic cell survival proteins like Bcl-2, the compound promotes apoptosis, or programmed cell death . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent.

Pharmacokinetics

Similar compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have shown increasedALK5 inhibitory activity , kinase selectivity , and oral bioavailability .

Result of Action

The result of the compound’s action is the death of cancer cells . By intercalating DNA and affecting the activity of proteins involved in cell survival and apoptosis, the compound can lead to the death of cancer cells. Some derivatives of the compound have shown promising anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .

未来方向

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .

属性

IUPAC Name |

ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXILXVMCYVGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

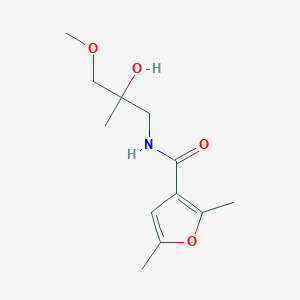

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

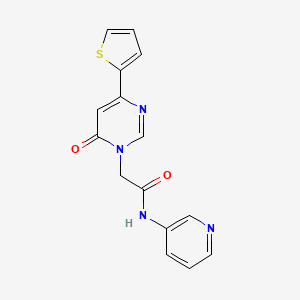

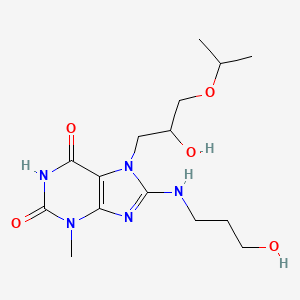

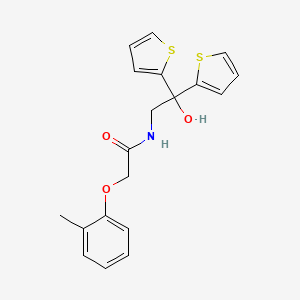

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

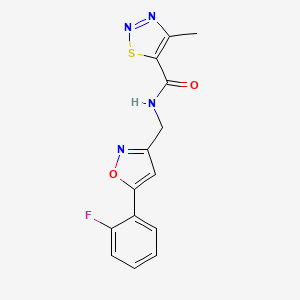

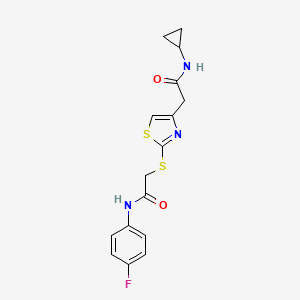

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)